3-Acetyl-2,4-dimethylfuran
Overview
Description
3-Acetyl-2,4-dimethylfuran is an organic compound with the molecular formula C8H10O2. It is a derivative of furan, characterized by the presence of an acetyl group at the 3-position and two methyl groups at the 2- and 4-positions of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Acetyl-2,4-dimethylfuran involves the reaction of acetylacetone with dimethyl-2-propynylsulfonium bromide in the presence of ethanolic sodium ethoxide. The reaction mixture is refluxed until the odor of dimethyl sulfide is no longer appreciable. The product is then isolated by distillation .
Procedure:
Dimethyl-2-propynylsulfonium bromide preparation: A mixture of dimethyl sulfide, 3-bromopropyne, and acetonitrile is stirred magnetically for 20 hours in a darkened flask.
This compound synthesis: Acetylacetone is added to ethanolic sodium ethoxide, followed by the addition of dimethyl-2-propynylsulfonium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,4-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives of this compound.
Scientific Research Applications
3-Acetyl-2,4-dimethylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,4-dimethylfuran depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with bacterial or fungal cell membranes, leading to cell lysis and death. The molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: Similar structure but with the methyl groups at the 2- and 5-positions.
2-Acetylfuran: Lacks the additional methyl groups, making it less sterically hindered.
2,4-Dimethylfuran: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
3-Acetyl-2,4-dimethylfuran is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
1-(2,4-dimethylfuran-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-10-7(3)8(5)6(2)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBHNHANEHGMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342201 | |
Record name | 3-ACETYL-2,4-DIMETHYLFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-07-6 | |
Record name | 3-ACETYL-2,4-DIMETHYLFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32933-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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